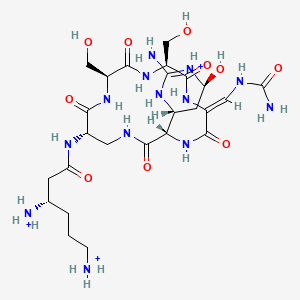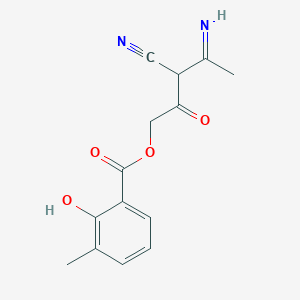
2-Hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-methylbenzoic acid (3-cyano-4-imino-2-oxopentyl) ester is a benzoate ester and a member of phenols. It derives from a salicylic acid.
Applications De Recherche Scientifique
Synthesis of Functionalized Amino Acids
The compound has been utilized in the synthesis of new classes of unnatural amino acids. For instance, reactions involving 2-aminobenzoic acid with α,β-acetylenic γ-hydroxy nitriles have led to the formation of 2-[(5-iminio-2,2-dialkyl-2,5-dihydro-3-furanyl)amino]benzenecarboxylates, representing a novel class of amino acids in a peculiar zwitterionic form (Trofimov et al., 2009).
Antimicrobial and Antifungal Activities
A new isoprenyl phenyl ether compound, closely related to the compound , showed promising antibacterial and antifungal activities. This study indicates the potential of related compounds in developing new antimicrobial agents (Shao et al., 2007).
Organophosphorus Compounds Synthesis
Studies have demonstrated the use of related compounds in the synthesis of organophosphorus compounds. These compounds have diverse applications, including in materials science and as potential biologically active molecules (El‐Barbary & Lawesson, 1981).
Photodegradation Studies
Research involving esters of p-hydroxybenzoic acid, which are structurally related, has been conducted to understand their photodegradation. Such studies are crucial in environmental chemistry, particularly in assessing the impact of these compounds on ecosystems (Gmurek et al., 2015).
Liquid Crystalline Properties
The compound's derivatives have been used in synthesizing liquid crystalline compounds, which have applications in display technologies and materials science. These compounds exhibit unique properties like enantiotropic nematic and smectic A mesophases (Thaker et al., 2012).
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(3-cyano-4-imino-2-oxopentyl) 2-hydroxy-3-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-3-5-10(13(8)18)14(19)20-7-12(17)11(6-15)9(2)16/h3-5,11,16,18H,7H2,1-2H3 |
Clé InChI |
UKUMTRNTAMVXJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OCC(=O)C(C#N)C(=N)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


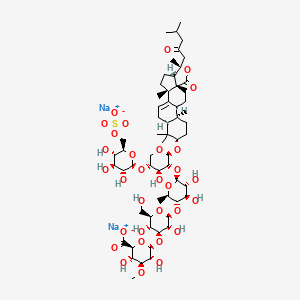
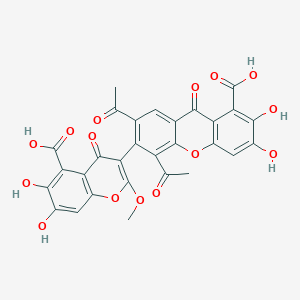
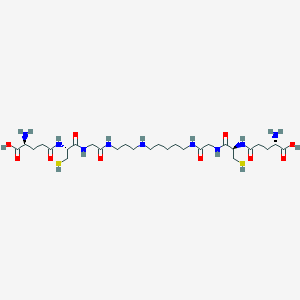


![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)

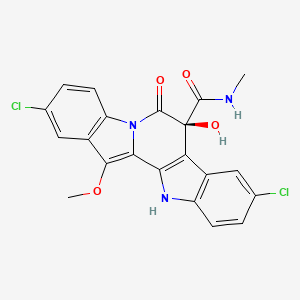
![Calix[5]furan](/img/structure/B1264203.png)
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)

